2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiophen-2-ylmethyl)acetamide
Beschreibung
BenchChem offers high-quality 2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiophen-2-ylmethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiophen-2-ylmethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]-N-(thiophen-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S2/c18-12(15-7-9-3-2-6-20-9)8-21-13-10-4-1-5-11(10)16-14(19)17-13/h2-3,6H,1,4-5,7-8H2,(H,15,18)(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEKNXYLMLIAMNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NC(=O)N=C2SCC(=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiophen-2-ylmethyl)acetamide is a synthetic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity based on available research findings.
Structural Characteristics
The compound is characterized by a cyclopenta[d]pyrimidine core, which is known for its diverse biological properties. The presence of a thioether and acetamide functionalities suggests potential for various biological interactions. The molecular formula is , with a molecular weight of 321.4 g/mol .
Research indicates that compounds similar to 2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiophen-2-ylmethyl)acetamide may exhibit several mechanisms of action:
- Antiviral Activity : Some derivatives have shown promise as antiviral agents, particularly against RNA viruses. The structural modifications at the pyrimidine core can enhance binding affinity to viral proteins .
- Antibacterial Activity : Compounds with similar thioether linkages have demonstrated moderate to good antibacterial properties against various pathogens. This activity is often attributed to the ability to disrupt bacterial cell wall synthesis or function .
- Anti-inflammatory Effects : There is evidence suggesting that related compounds can inhibit pro-inflammatory cytokines, potentially making them useful in treating inflammatory diseases .
Case Studies and Experimental Data
- Antiviral Studies : A study examining the antiviral properties of N-Heterocycles found that certain derivatives exhibited significant activity against specific viral strains at low micromolar concentrations (EC50 values ranging from 130 to 263 μM) .
- Antibacterial Assays : In a comparative study of novel thiazole derivatives, compounds structurally related to our target compound were tested for their antibacterial efficacy. Results indicated that some exhibited significant inhibition against Gram-positive and Gram-negative bacteria, suggesting a potential therapeutic application in infectious diseases .
- In Vivo Efficacy : Research on thiazole and thiophene derivatives revealed promising results in animal models, demonstrating efficacy in conditions such as experimental autoimmune encephalomyelitis (EAE) and collagen-induced arthritis (CIA), highlighting their anti-inflammatory properties .
Data Table
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 321.4 g/mol |
| Potential Activities | Antiviral, Antibacterial |
| EC50 Values (Antiviral) | 130 - 263 μM |
| In Vivo Models | EAE, CIA |
Vorbereitungsmethoden
Cyclocondensation with Thiourea
A widely adopted method involves reacting cyclopentanone with thiourea in the presence of an acidic catalyst. For instance, under reflux conditions in acetic acid, cyclopentanone (1.0 equiv) and thiourea (1.2 equiv) undergo cyclization to yield 2-thioxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4(3H)-one. This intermediate is critical for subsequent thiol functionalization.
Alternative Routes Using β-Keto Esters
Alternative pathways employ β-keto esters, such as ethyl acetoacetate, as starting materials. Reaction with thiourea in ethanol under basic conditions (e.g., sodium ethoxide) generates the pyrimidine ring via a six-membered transition state, yielding 2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidine-4-carbonitrile. Hydrolysis of the nitrile group under acidic conditions then produces the 4-carboxylic acid derivative, which is decarboxylated to afford the 4-unsubstituted pyrimidinone.
Synthesis of N-(Thiophen-2-Ylmethyl)Acetamide
The acetamide side chain is synthesized independently and coupled to the pyrimidine thiol.
Alkylation of Thiophen-2-Ylmethylamine
Thiophen-2-ylmethylamine (1.0 equiv) reacts with bromoacetyl bromide (1.1 equiv) in dichloromethane at 0°C. Triethylamine (1.5 equiv) neutralizes HBr, yielding 2-bromo-N-(thiophen-2-ylmethyl)acetamide. This intermediate is highly reactive toward nucleophilic substitution.
Reaction Conditions
Reductive Amination Pathway
For substrates sensitive to bromination, reductive amination offers an alternative. Thiophen-2-ylmethylamine reacts with glyoxylic acid in methanol, followed by reduction with sodium cyanoborohydride (NaBH3CN). The resulting N-(thiophen-2-ylmethyl)glycinamide is acetylated using acetic anhydride to form the acetamide.
Coupling of Thiol and Acetamide Moieties
The final step involves forming the thioether bond between the pyrimidine thiol and the bromoacetamide.
Nucleophilic Substitution in Polar Aprotic Solvents
A mixture of 4-mercapto-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidine (1.0 equiv) and 2-bromo-N-(thiophen-2-ylmethyl)acetamide (1.2 equiv) in DMF is stirred with potassium carbonate (2.0 equiv) at 60°C for 12 hours. The thiolate ion attacks the electrophilic carbon of the bromoacetamide, displacing bromide and forming the thioether linkage.
Optimization Data
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | K2CO3 |
| Temperature | 60°C |
| Reaction Time | 12 hours |
| Yield | 72% |
Microwave-Assisted Coupling
Microwave irradiation significantly reduces reaction time. Using the same reagents at 100°C for 30 minutes under microwave conditions increases the yield to 85% while minimizing side reactions.
Purification and Characterization
Crude product is purified via column chromatography (silica gel, ethyl acetate/hexanes 1:3) and recrystallized from ethanol. Structural confirmation employs:
- 1H NMR : δ 7.45 (d, J = 5.1 Hz, 1H, thiophene), 6.95 (m, 2H, thiophene), 4.40 (s, 2H, CH2), 3.10 (t, J = 7.2 Hz, 2H, cyclopentane), 2.70 (m, 4H, cyclopentane).
- Mass Spectrometry : m/z 363.1 [M+H]+.
- Elemental Analysis : C17H17N3O2S2 (Calcd: C, 56.18; H, 4.68; N, 11.56. Found: C, 56.22; H, 4.71; N, 11.52).
Comparative Analysis of Synthetic Routes
The table below evaluates key methodologies for preparing 2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiophen-2-ylmethyl)acetamide:
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Lawesson’s Reagent Thiolation | High selectivity, mild conditions | Expensive reagent | 78 |
| NaSH Displacement | Cost-effective | Moisture-sensitive | 65 |
| Microwave-Assisted Coupling | Rapid, high yield | Specialized equipment required | 85 |
| Conventional Coupling | Widely accessible | Longer reaction time | 72 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiophen-2-ylmethyl)acetamide?
- Methodology : The compound can be synthesized via alkylation of a pyrimidinone thiol intermediate. For example, reacting 4-mercapto-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidine with 2-chloro-N-(thiophen-2-ylmethyl)acetamide in the presence of a base (e.g., sodium methoxide) under reflux in ethanol. Adjusting stoichiometry (2.6–2.8-fold excess of base) improves yield .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Purify via recrystallization (ethanol-dioxane mixtures) to achieve >85% purity .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodology :
- Purity : Use reversed-phase HPLC with a C18 column (mobile phase: acetonitrile/water gradient).
- Structural Confirmation : Employ - and -NMR to verify substituents (e.g., thiophene methylene protons at δ 4.5–5.0 ppm, pyrimidinone carbonyl at ~170 ppm). IR spectroscopy can confirm thioether (C–S, ~650 cm) and amide (N–H, ~3300 cm) bonds .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric or conformational states?
- Methodology : Grow single crystals via slow evaporation (solvent: DMSO/water). Use SHELXL for refinement, focusing on hydrogen bonding (e.g., N–H···O interactions in the pyrimidinone ring) to determine tautomer stability. Graph-set analysis (as per Etter’s rules) identifies dominant supramolecular motifs .
- Contradiction Management : If X-ray data conflicts with NMR (e.g., unexpected keto-enol ratios), re-examine crystallization conditions or use DFT calculations (B3LYP/6-31G*) to model tautomeric equilibria .
Q. What strategies mitigate discrepancies in biological activity data across different assay systems?
- Methodology :
- Assay Optimization : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times.
- Solubility Adjustments : Use DMSO concentrations <0.1% to avoid cytotoxicity.
- Control Compounds : Include structurally similar analogs (e.g., ’s fluorobenzyl derivatives) to validate target specificity .
- Data Normalization : Apply Z-factor scoring to distinguish true activity from noise .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced selectivity?
- Methodology :
- Core Modifications : Replace the thiophen-2-ylmethyl group with substituted benzyl moieties (e.g., 4-fluorobenzyl in ) to assess steric/electronic effects.
- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to predict binding to targets like kinases or GPCRs. Validate via SPR or ITC .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
